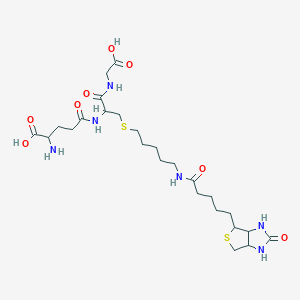
Cyclopentenone Prostaglandin HPLC Mixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This mixture contains all of the major UV-absorbing cyclopentenone prostaglandins and their precursors. Contents:100 µg of each compound Prostaglandin A2Prostaglandin B2 Prostaglandin D2 Prostaglandin E2Prostaglandin J215-deoxy-Δ These compounds absorb in the ultraviolet with maxima at 216 - 220 lambda. The cyclopentenone prostaglandins have been noted to have antimitotic, antiviral and antitumor activity in a number of systems. PGA2 and PGJ2, can also undergo further elimination and double bond rearrangements to give PGB2 and 15-deoxy-Δ12,14 PGJ2, respectively. 15-deoxy-Δ12,14 PGJ2 is a relatively potent ligand for the PPARγ nuclear receptor. PGB2 does not appear to have significant intrinsic biological activity; however, it is frequently used as a reliable internal standard for analysis of eicosanoids by HPLC.
Propiedades
Sinónimos |
Cyclopentenone PG HPLC Mixture |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




